1-Bromo-2-ethenyl-4-fluorobenzene
Overview
Description
1-Bromo-2-ethenyl-4-fluorobenzene is a useful research compound. Its molecular formula is C8H6BrF and its molecular weight is 201.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthon for Radiochemical Reactions
1-Bromo-2-ethenyl-4-fluorobenzene is a valuable synthon for no-carrier-added (n.c.a.) radiochemical reactions. It is particularly significant for 18F-arylation reactions in metallo-organic compounds and Pd-catalyzed coupling. A study by Ermert et al. (2004) showed that using bis-(4-bromphenyl)iodonium bromide, this compound could be synthesized efficiently with a 65% radiochemical yield within 10 minutes (Ermert et al., 2004).
Grignard Reagent Formation
The compound plays a role in the formation of Grignard reagents in undergraduate organic chemistry courses. Hein et al. (2015) described an experiment where students used 1-bromo-4-fluorobenzene with Mg to form 4-fluorophenylmagnesium bromide, which they then treated with benzophenone or CO2 (Hein et al., 2015).
Carbonylative Transformations
Jianbin Chen et al. (2014) conducted a systematic study on the carbonylative transformation of 1-bromo-2-fluorobenzenes with various nucleophiles. They found that different types of double nucleophiles could be effectively applied as coupling partners in this process (Jianbin Chen et al., 2014).
Photodissociation Studies
A study by Gu et al. (2001) used ultraviolet photodissociation of 1-bromo-4-fluorobenzene at 266 nm, revealing significant changes caused by fluorine atom substitution and providing insights into the photodissociation mechanism (Gu et al., 2001).
Catalysis in Organic Synthesis
Rutherford and Redmond (2003) highlighted the use of 1-bromo-2-fluorobenzene as an intermediate in organic synthesis, particularly in the preparation of diazonium salts and their subsequent transformation (Rutherford & Redmond, 2003).
Suzuki-Miyaura C-C Coupling Reactions
Erami et al. (2017) utilized 1-bromo-4-fluorobenzene in Suzuki-Miyaura coupling reactions catalyzed by a heterogeneous system. They demonstrated excellent versatility and good conversion rates in reactions with various phenylboronic acids, contributing to the preparation of fluorinated biphenyl derivatives (Erami et al., 2017).
Safety and Hazards
The safety information for “1-Bromo-2-ethenyl-4-fluorobenzene” includes several hazard statements: H227, H302, H315, H319, H335 . These indicate that it is a flammable liquid and vapour, may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Mechanism of Action
Target of Action
The primary target of 1-Bromo-4-fluoro-2-vinylbenzene is the benzene ring, a cyclic compound with six pi electrons . The benzene ring is especially stable due to the delocalization of these electrons in six p orbitals above and below the plane of the ring . This stability is maintained during reactions, making the benzene ring a key target for electrophilic aromatic substitution .
Mode of Action
The interaction of 1-Bromo-4-fluoro-2-vinylbenzene with its target involves a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathway affected by 1-Bromo-4-fluoro-2-vinylbenzene is the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom on the benzene ring with an electrophile, while maintaining the aromaticity of the ring . The downstream effects of this pathway include the formation of various substituted benzene derivatives .
Pharmacokinetics
Given its molecular weight of 20104 , it is likely to have good bioavailability
Result of Action
The molecular effect of 1-Bromo-4-fluoro-2-vinylbenzene’s action is the formation of a substituted benzene ring . On a cellular level, this can lead to various effects depending on the specific cells and tissues involved.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Bromo-4-fluoro-2-vinylbenzene. For instance, the presence of other chemicals, temperature, and pH can affect the rate of electrophilic aromatic substitution . Additionally, the compound’s physical form (it is a liquid ) and its stability in various environments can also influence its action.
Properties
IUPAC Name |
1-bromo-2-ethenyl-4-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF/c1-2-6-5-7(10)3-4-8(6)9/h2-5H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBWASPURDORDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=CC(=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80459779 | |
Record name | 1-Bromo-2-ethenyl-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80459779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
828267-47-6 | |
Record name | 1-Bromo-2-ethenyl-4-fluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=828267-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-2-ethenyl-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80459779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-2-ethenyl-4-fluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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